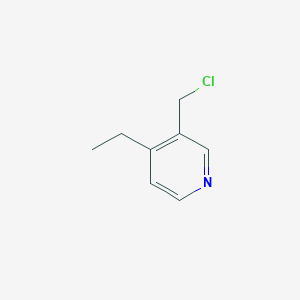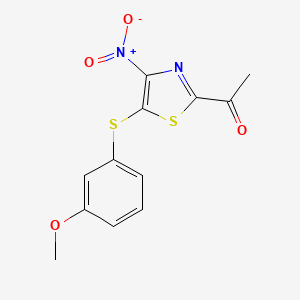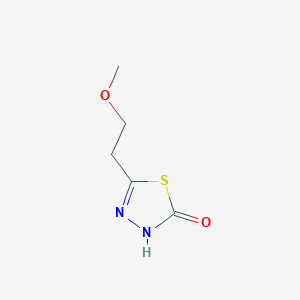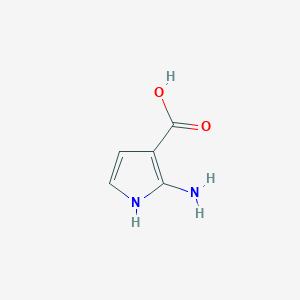
2,4-Dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms and a hydroxyl group at the 5-position, making it an interesting subject for various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of methylhydrazine with ethyl acetoacetate in ethanol under reflux conditions. The reaction mixture is then dried to obtain the desired product . Another method includes the use of 2-chloro-1-methylpyridinium iodide as a reagent to form pyrazole esters, which are subsequently transformed into the final product through a Fries rearrangement .
Industrial Production Methods
Industrial production of 1,4-dimethyl-1H-pyrazol-5-ol typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives with different functional groups, which can be further utilized in the synthesis of more complex compounds .
Applications De Recherche Scientifique
1,4-Dimethyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
1,4-Dimethyl-1H-pyrazol-5-ol can be compared with other similar compounds such as:
1,3-Dimethyl-1H-pyrazol-5-ol: Similar structure but different substitution pattern.
4,4′-(Arylmethylene)-bis-(1H-pyrazol-5-ols): These compounds exhibit a wide range of biological activities and are used in various applications.
5-Amino-1,3-dimethylpyrazole: Another derivative with different functional groups and applications.
The uniqueness of 1,4-dimethyl-1H-pyrazol-5-ol lies in its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
33641-19-9 |
|---|---|
Formule moléculaire |
C5H8N2O |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
2,4-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H8N2O/c1-4-3-6-7(2)5(4)8/h3,6H,1-2H3 |
Clé InChI |
CPIDGPJOCBGZEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNN(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B13122617.png)
![2-[2-[Carboxymethyl(2-chloroethyl)amino]ethyl-(2-chloroethyl)amino]acetic acid;dihydrochloride](/img/structure/B13122623.png)



![Methyl 3,7-dichloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13122649.png)




